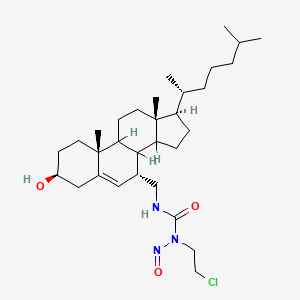
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is a synthetic derivative of cholesterol This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbonylaminomethyl group attached to the 7-alpha position of the cholesterol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves multiple steps, starting from cholesterol as the base molecule. The key steps include:
Introduction of the Chloroethyl Group: This step involves the reaction of cholesterol with a chloroethylating agent under controlled conditions to introduce the chloroethyl group at the 7-alpha position.
Carbonylaminomethylation: The final step involves the reaction of the nitroso intermediate with a carbonylaminomethylating agent to introduce the carbonylaminomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cholesterol metabolism, leading to changes in cellular cholesterol levels.
Comparison with Similar Compounds
Similar Compounds
7-alpha-Hydroxycholesterol: A natural sterol with similar structural features but different functional groups.
7-alpha-Chlorocholesterol: Another synthetic derivative with a chloro group at the 7-alpha position.
Uniqueness
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
164120-28-9 |
|---|---|
Molecular Formula |
C31H52ClN3O3 |
Molecular Weight |
550.2 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[[(3S,7S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22+,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
InChI Key |
CUJNUGZLQFCYEJ-AFXXTYPDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


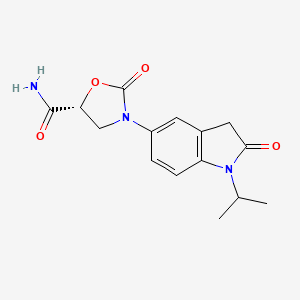
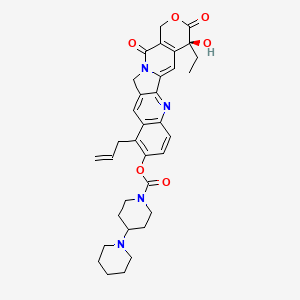

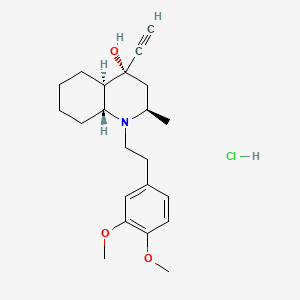
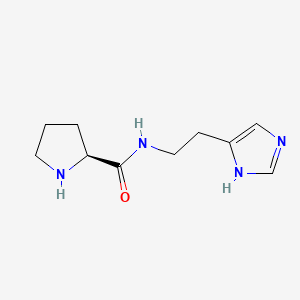
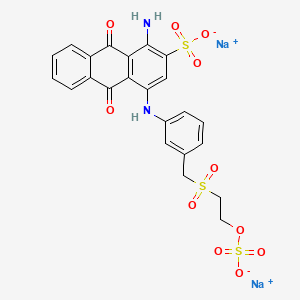
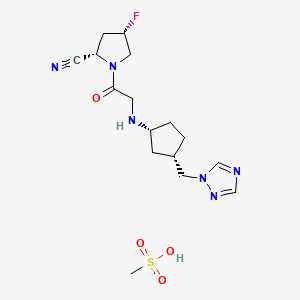
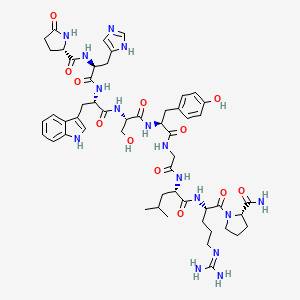

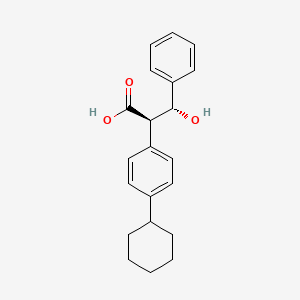
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
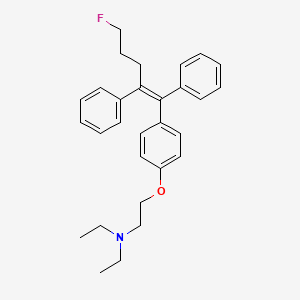
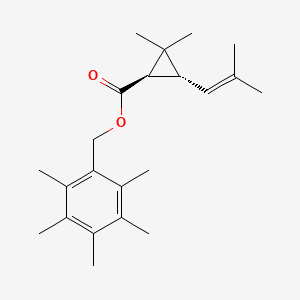
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
